molecular formula C23H29N3O B022078 Opipramol CAS No. 315-72-0

Opipramol

Numéro de catalogue B022078
Numéro CAS: 315-72-0
Poids moléculaire: 363.5 g/mol
Clé InChI: YNZFUWZUGRBMHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Opipramol involves tricyclic structures that do not partake in the inhibition of biogenic amine uptake, unlike other tricyclic antidepressants. The binding affinity of Opipramol to sigma receptors and its neurochemical modulation properties are of particular interest in understanding its synthesis and mechanism​​.

Molecular Structure Analysis

Opipramol's molecular structure is key to its function as a sigma ligand and its interaction with the NMDA receptor complex. Its structure allows for significant neuroprotection and interaction with various receptors in the brain, which is fundamental to its pharmacological effects​​.

Chemical Reactions and Properties

Opipramol interacts with sigma receptors in the brain, which is significant for its anxiolytic and antidepressant effects. It's shown to interact with the dopaminergic system and has a notable affinity for sigma-1 and sigma-2 receptors, which contributes to its therapeutic effects​​​​.

Physical Properties Analysis

The solubility and stability of Opipramol can be improved through complexation, as demonstrated by its inclusion complexes with β-cyclodextrin. These complexes enhance the bioavailability of Opipramol, indicating the importance of physical properties in its formulation and therapeutic effectiveness​​.

Chemical Properties Analysis

Opipramol's chemical properties, such as its electrooxidative behavior and determination in biological fluids, are crucial for its pharmacokinetics and pharmacodynamics. Studies on its electrochemical behavior have provided insights into its oxidation mechanism and interactions within biological systems, further elucidating its chemical properties and therapeutic potential​​​​.

Applications De Recherche Scientifique

  • Pharmacoeconomic Studies for Opioid Use Disorder

    • Application : Pharmacoeconomic studies are being used to inform evidence-based medication treatment for opioid use disorder (OUD). This is particularly relevant in the US healthcare system, where the economic burden of OUD is significantly higher than the global average .
    • Methods : These studies involve systematic reviews of data, as well as the use of recently published pharmacoeconomic studies and protocols .
    • Results : Despite the potential of pharmacoeconomic research in shaping evidence-based medicine for OUD, significant challenges limiting its real-world application remain .
  • Risk of Opioid Misuse and Chronic Opioid Use Among Family Members

    • Application : Research is being conducted to understand the association of postsurgical opioid refills for patients with the risk of opioid misuse and chronic opioid use among family members .
    • Results : The results of this research are not explicitly mentioned in the search results .
  • Treatment of Substance Use Disorders

    • Application : A novel combination of Opipramol and Baclofen has been suggested to alleviate depression and craving, and facilitate recovery from Substance Use Disorders (SUDs) .
    • Methods : This application was tested in both animals and patients. Rats treated with the Opipramol/Baclofen combination showed significant attenuation in craving behavior and in relapse rate during withdrawal from cocaine .
    • Results : In a double-blind, placebo-controlled pilot study conducted in a residential detoxification center, participants with polysubstance use disorder (PsUD) treated with the Opipramol/Baclofen combination showed a reduction in cravings and depression .
  • Treatment of Generalized Anxiety Disorder and Somatoform Disorders

    • Application : Opipramol is typically used in the treatment of generalized anxiety disorder (GAD) and somatoform disorders .
    • Results : The results of this research are not explicitly mentioned in the search results .
  • Potential Treatment for Severe Sleep Bruxism

    • Application : Preliminary studies suggest that Opipramol shows potential clinical significance in the treatment of severe sleep bruxism .
    • Results : The results of this research are not explicitly mentioned in the search results .
  • Inhibition of Insulin-Induced Lipid Synthesis

    • Application : Opipramol has been found to impair insulin stimulation of lipid synthesis from glucose in rodent fat cells .
    • Results : The results of this research are not explicitly mentioned in the search results .
  • Treatment of Depression

    • Application : Opipramol was developed in the 1960s as an antidepressant and has chemical similarities with tricyclic antidepressants .
    • Results : The results of this research are not explicitly mentioned in the search results .
  • Treatment of Anxiety Disorders

    • Application : In Germany, Opipramol is approved for the treatment of somatoform disorders and generalized anxiety disorder, and there is sufficient evidence for the efficacy of Opipramol in these disorders .
    • Results : The results of this research are not explicitly mentioned in the search results .

Safety And Hazards

Opipramol is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . In case of ingestion, it is advised to rinse the mouth, not induce vomiting, and seek immediate medical attention .

Propriétés

IUPAC Name

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFUWZUGRBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

909-39-7 (hydrochloride)
Record name Opipramol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023394
Record name Opipramol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Opipramol

CAS RN

315-72-0
Record name Opipramol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opipramol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opipramol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opipramol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Opipramol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Opipramol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OPIPRAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23ZXO613C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Opipramol
Reactant of Route 2
Reactant of Route 2
Opipramol
Reactant of Route 3
Reactant of Route 3
Opipramol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Opipramol
Reactant of Route 5
Reactant of Route 5
Opipramol
Reactant of Route 6
Opipramol

Citations

For This Compound
3
Citations
HK Fun, WS Loh, MS Siddegowda… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound (systematic name: 2-{4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]piperazin-1-yl}ethanol), C23H29N3O, the 5H-dibenz[b,f]azepine and piperazine rings adopt boat and …
Number of citations: 5 scripts.iucr.org
S Mohapatra, NM Rath, A Agrawal… - Delhi Psychiatry Journal …, 2013 - academia.edu
… Results of this study showed that opipramol and imipramine are superior to placebo in treatment of neurotic depression. Opipramol has a more rapid onset of action than imipramine. …
Number of citations: 9 www.academia.edu
R Betz, T Gerber, E Hosten, BP Siddaraju… - … Section E: Structure …, 2011 - scripts.iucr.org
… Opipramol is a tricyclic compound with no reuptake-inhibiting properties. However, it has pronounced D2-, 5-HT2-, and H1-blocking potential and high affinity to sigma receptors (sigma-…
Number of citations: 9 scripts.iucr.org
HJ Möller, HP Volz, IW Reimann… - Journal of Clinical …, 2001 - journals.lww.com
… 5-HT 2 receptors by opipramol is less essential than the enhancing effect of opipramol on the dopamine release. Thus, Rao and associates 20 demonstrated that opipramol stimulates …
Number of citations: 169 journals.lww.com
HP Volz, HJ Möller, I Reimann, KD Stoll - European …, 2000 - Elsevier
… Opipramol is a psychopharmacon widely prescribed in Germany. Early trials with opipramol … Therefore, the efficacy of opipramol in somatoform disorders was evaluated using adequate …
Number of citations: 112 www.sciencedirect.com
JP Jasinski, AE Pek, BP Siddaraju… - … Section E: Structure …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C23H31N3O2+·2C6H2N3O7−, {systematic name: 1-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]-4-(2-hydroxyethyl)piperazine-1,4-diium bis(2,4,6-…
Number of citations: 9 scripts.iucr.org
K Gerlach, T Uhlig, J Plathof, A Klassen, KD Stoll… - …, 2002 - karger.com
… To date, opipramol has not been … opipramol to lead to these effects. In order to test this possibility, 72 female patients were randomly assigned to 50 mg opipramol, 100 mg opipramol, or …
Number of citations: 18 karger.com
H Dursun, F Albayrak, M Bilici, F Koc, HH Alp… - Yakugaku …, 2009 - jstage.jst.go.jp
… antidepressant opipramol. This study aimed to investigate the antiulcer eŠects of opipramol and to … The antiulcer activities of 25, 50 and 100 mg/kg opipramol have been investigated on …
Number of citations: 24 www.jstage.jst.go.jp
H Jacobs - Journal of Neurology, Neurosurgery & Psychiatry, 1972 - jnnp.bmj.com
… opipramol (Insidon) and 13 on placebo. Patients were allocated blindly and at random to either opipramol or placebo, half having opipramol … mg thrice daily of opipramol or one placebo …
Number of citations: 26 jnnp.bmj.com
E Turhan, B Uslu - Analytical letters, 2008 - Taylor & Francis
… reported any monograph on opipramol, and no … of opipramol, the purpose of this investigation is the development of an electrochemical method capable of directly quantifying opipramol …
Number of citations: 12 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.